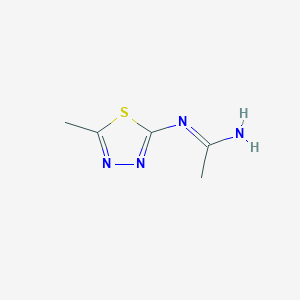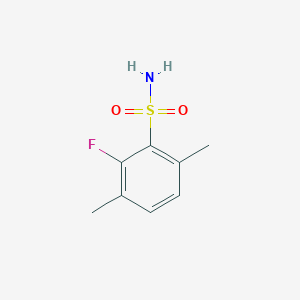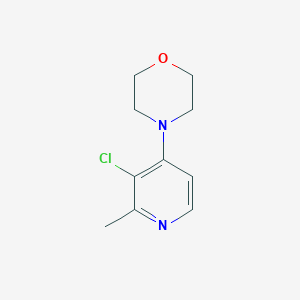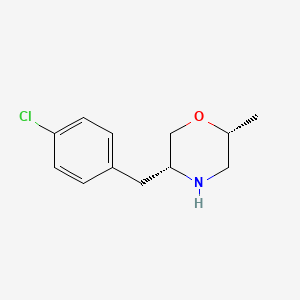
(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine is a heterocyclic compound that features a morpholine ring substituted with a 4-chlorobenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine typically involves the reaction of 4-chlorobenzyl chloride with 2-methylmorpholine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, amines, or thiols.
Scientific Research Applications
(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R,5R)-5-(4-Fluorobenzyl)-2-methylmorpholine: Similar structure but with a fluorine atom instead of chlorine.
(2R,5R)-5-(4-Bromobenzyl)-2-methylmorpholine: Similar structure but with a bromine atom instead of chlorine.
(2R,5R)-5-(4-Methylbenzyl)-2-methylmorpholine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(2R,5R)-5-(4-Chlorobenzyl)-2-methylmorpholine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability, making it distinct from its analogs.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
(2R,5R)-5-[(4-chlorophenyl)methyl]-2-methylmorpholine |
InChI |
InChI=1S/C12H16ClNO/c1-9-7-14-12(8-15-9)6-10-2-4-11(13)5-3-10/h2-5,9,12,14H,6-8H2,1H3/t9-,12-/m1/s1 |
InChI Key |
QUPLJPIJRLSDFC-BXKDBHETSA-N |
Isomeric SMILES |
C[C@@H]1CN[C@@H](CO1)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1CNC(CO1)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


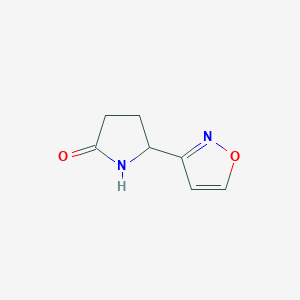
![5-Amino-1-((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13109387.png)
![4H-Cyclopenta[d]pyrimidine](/img/structure/B13109391.png)

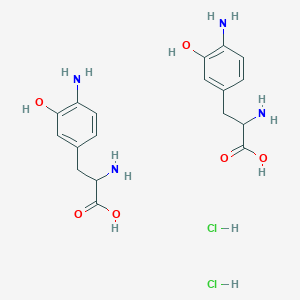
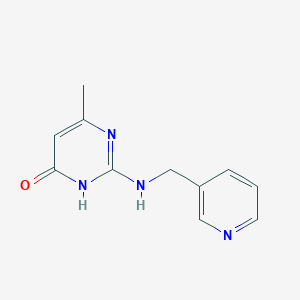
![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)
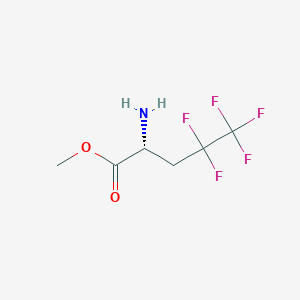
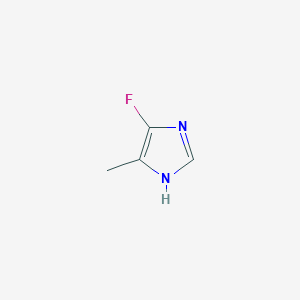
![(2R)-2-[(Benzylsulfonyl)amino]propanoic acid](/img/structure/B13109427.png)
![[6-(Propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13109430.png)
